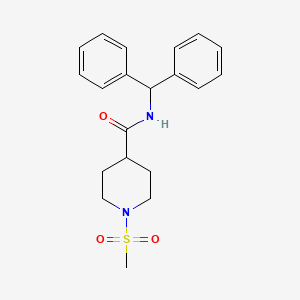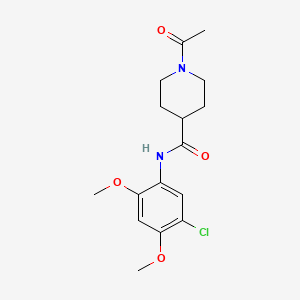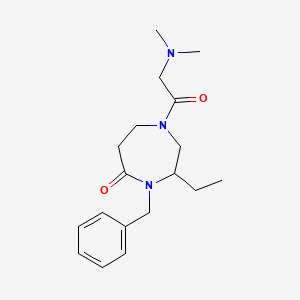
N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea, also known as DFDU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DFDU is a urea derivative that has been shown to exhibit potent antiviral and anticancer properties, making it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is believed to involve the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea prevents the replication of viruses and cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further investigation. Additionally, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to have a low affinity for human DNA polymerase, reducing the likelihood of adverse effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea in lab experiments is its potent antiviral and anticancer properties. Additionally, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further investigation. However, one limitation of using N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea. One area of interest is the development of N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea analogs with improved potency and selectivity for specific viruses and cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea and its potential applications in other areas of scientific research. Finally, the development of more efficient and cost-effective synthesis methods for N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea could increase its availability for researchers.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea involves the reaction of 3,4-difluoroaniline and 2,3-dimethylaniline with phosgene in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been studied extensively for its potential use in antiviral and anticancer research. In particular, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to inhibit the replication of several viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. Additionally, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to exhibit potent anticancer properties, inhibiting the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-9-4-3-5-14(10(9)2)19-15(20)18-11-6-7-12(16)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBSUMWVGQYIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5457177.png)
![2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5457187.png)
![3-(benzylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457191.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5457197.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(methylamino)nicotinamide](/img/structure/B5457207.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5457210.png)
![2-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5457215.png)

![methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5457226.png)

![4-(3-methyl-1-pyridiniumyl)-5-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,3-thiazol-2-olate](/img/structure/B5457234.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B5457241.png)
